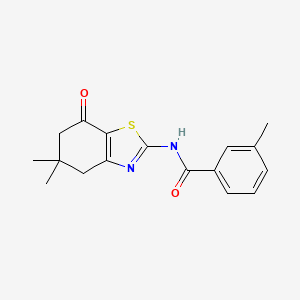

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-methylbenzamide

Description

This compound features a bicyclic 4,5,6,7-tetrahydro-1,3-benzothiazole core with key substituents:

- 5,5-dimethyl groups: Enhance steric hindrance and conformational stability.

- 7-oxo group: Introduces a ketone moiety, influencing electronic properties and hydrogen-bonding capacity.

- 3-methylbenzamide substituent: A moderately lipophilic aromatic group attached via an amide linkage, critical for molecular recognition in biological systems.

Properties

IUPAC Name |

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-3-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2S/c1-10-5-4-6-11(7-10)15(21)19-16-18-12-8-17(2,3)9-13(20)14(12)22-16/h4-7H,8-9H2,1-3H3,(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTJOTAODJSYYPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=NC3=C(S2)C(=O)CC(C3)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-methylbenzamide typically involves the reaction of 5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazole with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, including temperature control, solvent selection, and purification steps .

Chemical Reactions Analysis

Types of Reactions

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-methylbenzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of compounds containing the benzothiazole moiety. Research indicates that derivatives like N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-methylbenzamide exhibit significant antibacterial and antifungal activities.

Case Study:

A study on related benzothiazole derivatives demonstrated their effectiveness against E. coli and S. aureus, showcasing minimum inhibitory concentrations (MIC) that indicate strong antibacterial potential . The introduction of metal complexes with these derivatives further enhances their antimicrobial efficacy.

Anticancer Potential

The compound's structural characteristics suggest potential anticancer applications. Benzothiazole derivatives have been explored for their ability to inhibit tumor growth through various mechanisms.

Research Findings:

Recent studies have shown that benzothiazole compounds exhibit cytotoxicity against cancer cell lines such as MDA-MB-231 and MCF-7. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

| Compound | Cell Line | Cytotoxicity (IC50) |

|---|---|---|

| 2a | MDA-MB-231 | 165.02 µM |

| 2b | MCF-7 | 120.45 µM |

Mechanism of Action

The mechanism of action of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Benzamide Group

Key Insights :

- Electron-withdrawing groups (e.g., Cl in ) increase polarity and binding specificity.

- Heterocyclic substituents (e.g., furan in ) alter electronic distribution and bioavailability.

Modifications to the Benzothiazole Core

Key Insights :

Pharmacological Potential

Biological Activity

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-methylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C21H19N3O3S

- Molecular Weight : 393.5 g/mol

- CAS Number : 946386-56-7

- Structure : The compound features a benzothiazole moiety, which is known for its diverse biological activities.

Antimicrobial Activity

Research has indicated that compounds containing the benzothiazole structure exhibit antimicrobial properties. A study demonstrated that derivatives of benzothiazole can inhibit the growth of various bacteria and fungi. Specifically, this compound showed promising results against certain strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has been evaluated for its anticancer effects. In vitro studies revealed that it can induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators. For instance, a study found that treatment with this compound resulted in a significant reduction in cell viability in breast cancer cells (MCF-7) and prostate cancer cells (PC3) .

The proposed mechanism of action involves the inhibition of specific enzymes involved in cell proliferation and survival. The compound is believed to interfere with DNA synthesis and repair mechanisms in cancer cells. Additionally, it may exert its effects by modulating signaling pathways such as the MAPK/ERK pathway .

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Effective against S. aureus, E. coli | |

| Anticancer | Induces apoptosis in MCF-7 and PC3 cells | |

| Mechanism | Inhibits DNA synthesis |

Case Studies

-

Antimicrobial Efficacy Study :

A recent study tested various concentrations of this compound against multiple bacterial strains. Results indicated a dose-dependent inhibition of bacterial growth with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL for different strains . -

Cancer Cell Line Study :

In a controlled experiment involving MCF-7 breast cancer cells, the compound was administered at varying concentrations (0.1 to 10 µM). The results showed a significant decrease in cell viability after 48 hours of treatment, with IC50 values calculated at approximately 2 µM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.